5-Bromo-1-butyl-3-hydroxy-3-(4-methylphenyl)indol-2-one
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Overview
Description
5-Bromo-1-butyl-3-hydroxy-3-(4-methylphenyl)indol-2-one is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-butyl-3-hydroxy-3-(4-methylphenyl)indol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenylhydrazine and 5-bromo-1-butyl-2,3-dione.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form the indole ring.
Bromination: The indole intermediate is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-butyl-3-hydroxy-3-(4-methylphenyl)indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, basic conditions.
Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.
Major Products
Oxidation: Formation of 3-oxo-5-bromo-1-butyl-3-(4-methylphenyl)indol-2-one.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-1-butyl-3-hydroxy-3-(4-methylphenyl)indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Bromo-1-butyl-3-hydroxy-3-(4-methylphenyl)indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-1-butyl-3-hydroxy-3-(4-methylphenyl)indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom, a butyl group, and a hydroxyl group on the indole ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-bromo-1-butyl-3-hydroxy-3-(4-methylphenyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO2/c1-3-4-11-21-17-10-9-15(20)12-16(17)19(23,18(21)22)14-7-5-13(2)6-8-14/h5-10,12,23H,3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUYPYNMWADARV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Br)C(C1=O)(C3=CC=C(C=C3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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